

A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Methyl-8- quinolinecarboxaldehyde
Cat. No.:	B8589487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of **2-Methyl-8-quinolinecarboxaldehyde** and its positional isomers. Due to the limited availability of direct experimental data for all isomers, this comparison has been compiled using data from closely related structural analogs. The information presented herein is intended to serve as a reference for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery, offering insights into the expected spectroscopic characteristics of these compounds.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The subtle placement of functional groups on the quinoline scaffold can dramatically influence their physicochemical and biological properties. This guide focuses on the spectroscopic differentiation of **2-Methyl-8-quinolinecarboxaldehyde** and its isomers, which is crucial for their unambiguous identification and characterization in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Methyl-8-quinolinecarboxaldehyde** and a representative positional isomer, 2-Methyl-4-quinolinecarboxaldehyde. The data for **2-Methyl-8-quinolinecarboxaldehyde** is inferred from the analysis of 2-Methyl-8-quinolinol and 8-hydroxy-2-methylquinoline-5-carbaldehyde. The data for the 4-carboxaldehyde isomer is based on published information for 2-methyl-4-styrylquinolines and quinoline-4-carbaldehyde.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Compound	Chemical Shift (δ , ppm) and Multiplicity
2-Methyl-8-quinolinecarboxaldehyde	Aldehyde proton (CHO): ~10.0 (s) Aromatic protons: 7.0 - 8.5 (m) Methyl protons (CH ₃): ~2.7 (s)
2-Methyl-4-quinolinecarboxaldehyde	Aldehyde proton (CHO): ~10.5 (s) ^[1] Aromatic protons: 7.5 - 9.2 (m) ^[1] Methyl protons (CH ₃): ~2.8 (s)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Compound	Chemical Shift (δ , ppm)
2-Methyl-8-quinolinecarboxaldehyde	Carbonyl carbon (C=O): ~190 Aromatic carbons: 120 - 160 Methyl carbon (CH ₃): ~25
2-Methyl-4-quinolinecarboxaldehyde	Carbonyl carbon (C=O): ~193 ^[1] Aromatic carbons: 124 - 151 ^[1] Methyl carbon (CH ₃): ~20

Table 3: Infrared (IR) Spectroscopic Data

Compound	Characteristic Absorption Bands (cm-1)
2-Methyl-8-quinolincarboxaldehyde (analog)	C=O stretch: ~1680 C-H (aldehyde): ~2850, ~2750 Aromatic C=C stretch: 1600-1450 C-H stretch (methyl): ~2950
2-Methyl-4-styrylquinolines (analog)	C=C stretch (styryl): ~1625 Aromatic C=C stretch: ~1590, ~1500 C-H out-of-plane bend: ~960 (trans-alkene)[2]
Quinoline-3-carbaldehyde	Gas Phase IR data available[3]
2-Methyl-8-quinolinol	FT-IR and FT-Raman spectra have been recorded in the solid phase[4][5]

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Methyl-8-quinolincarboxaldehyde	171	170 (M-H), 143 (M-CO), 115
2-Methyl-4-quinolincarboxaldehyde (analog)	171	170 (M-H), 143 (M-CO), 115
2-Methyl-8-quinolinol (analog)	159[6][7]	158, 130, 103
2-Methyl-8-aminoquinoline (analog)	158[8]	157, 143, 116[8]
Quinoline, 2-methyl-	143[9]	142, 115[9]

Disclaimer: The spectroscopic data presented in these tables for **2-Methyl-8-quinolincarboxaldehyde** and 2-Methyl-4-quinolincarboxaldehyde are predicted based on the analysis of structurally similar compounds. Direct experimental data for these specific isomers is limited in the cited literature. Researchers should verify these predictions with experimental data whenever possible.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. For specific instrument parameters and sample preparation details, refer to the methodologies described in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

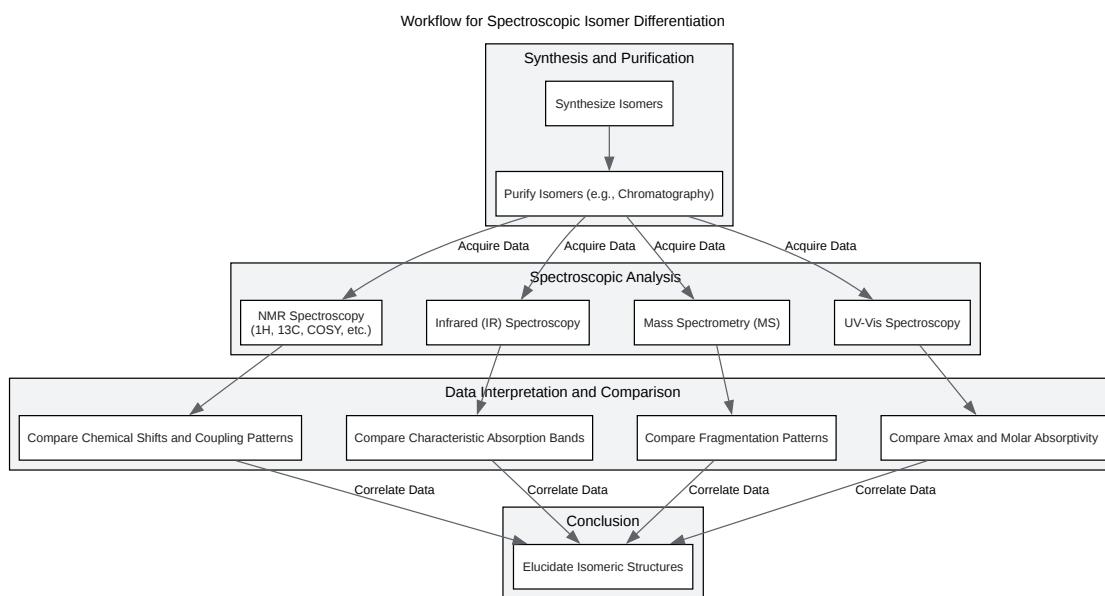
- **Sample Preparation:** Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Data Acquisition:** Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- **Data Processing:** Process the raw data using appropriate software to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids), or in a suitable solvent for solution-state analysis.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).


- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound and identify characteristic fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Dissolve the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to a known concentration.
- Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}) and determine the molar absorptivity (ϵ). The UV spectra of 8-hydroxyquinoline and its metal complexes have been recorded in methanol and chloroform[10].

Visualization of Concepts

Logical Workflow for Spectroscopic Isomer Differentiation

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for differentiating chemical isomers using various spectroscopic techniques.

Relationship between **2-Methyl-8-quinolinecarboxaldehyde** and its Analogs

Caption: A diagram showing the structural relationships between the target molecule and the analogs used for spectroscopic comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Quinolinecarboxaldehyde(4363-93-3) 1H NMR [m.chemicalbook.com]
- 2. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quinoline-3-carbaldehyde [webbook.nist.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. 8-Quinolinol, 2-methyl- [webbook.nist.gov]
- 7. 8-Quinolinol, 2-methyl- [webbook.nist.gov]
- 8. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quinoline, 2-methyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8589487#spectroscopic-comparison-of-2-methyl-8-quinolinecarboxaldehyde-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com